molecular formula C8H10N2O3 B15345110 6-Amino-3-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid CAS No. 76135-04-1

6-Amino-3-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

Cat. No.: B15345110
CAS No.: 76135-04-1
M. Wt: 182.18 g/mol
InChI Key: DDDBWWSKYKSDQJ-UHFFFAOYSA-N
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Description

6-Amino-3-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid is a bicyclic β-lactam compound characterized by a 1-azabicyclo[3.2.0]hept-2-ene core. Key structural features include:

  • 6-Amino group: Enhances β-lactamase stability and modulates antibacterial activity.
  • 3-Methyl substituent: Influences steric hindrance and pharmacokinetic properties.
  • 7-Oxo moiety: Critical for β-lactam ring reactivity and antibacterial efficacy.

This compound belongs to the carbapenem class of β-lactam antibiotics, which inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) . Unlike penicillins, carbapenems lack a sulfur atom in the bicyclic core, which may alter their spectrum of activity and resistance profiles .

Properties

CAS No.

76135-04-1

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

6-amino-3-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

InChI

InChI=1S/C8H10N2O3/c1-3-2-4-5(9)7(11)10(4)6(3)8(12)13/h4-5H,2,9H2,1H3,(H,12,13)

InChI Key

DDDBWWSKYKSDQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(C1)C(C2=O)N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the use of 4-carboxymethylazetidin-2-one, which undergoes an intramolecular Wittig reaction to form the bicyclic structure . The reaction conditions often include the use of triethylamine as a base and acetonitrile as a solvent.

Industrial Production Methods

Industrial production of this compound may involve the use of more scalable and cost-effective methods. For example, the synthesis can be carried out using large-scale reactors with optimized reaction conditions to ensure high yield and purity. The use of catalysts and continuous flow processes can further enhance the efficiency of the production .

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted derivatives that can exhibit different biological activities. For example, substitution at the amino group can lead to the formation of new beta-lactam antibiotics with enhanced properties .

Scientific Research Applications

6-Amino-3-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-3-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid involves the inhibition of bacterial cell wall synthesis. The compound binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall integrity. This leads to the formation of weak cell walls and ultimately causes bacterial cell lysis .

Comparison with Similar Compounds

Structural and Pharmacological Differences

The following table summarizes key structural and pharmacological distinctions between the target compound and related analogues:

Compound Name Substituents/R-Groups Molecular Formula Molecular Weight (g/mol) Solubility Key Activity/Notes
Target compound 6-Amino, 3-methyl, 7-oxo C₈H₁₀N₂O₃ 182.18* Insoluble in chloroform; soluble in DMSO Likely broad-spectrum β-lactamase stability (inferred from analogues)
Imipenem monohydrate 6-[(1R)-1-hydroxyethyl], 3-[(2-formimidoylaminoethyl)thio] C₁₂H₁₇N₃O₄S·H₂O 317.37 Sparingly soluble in water Broad-spectrum carbapenem; resistant to hydrolysis by renal dehydropeptidase I
6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 6-Amino, 3,3-dimethyl, 4-thia (sulfur) C₈H₁₂N₂O₃S 216.26 Not reported Penicillin precursor (6-APA); lacks carbapenem-like β-lactamase resistance
Ritipenem 6-[(1R)-1-hydroxyethyl], 3-(carbamoyloxymethyl), 4-thia C₁₀H₁₅N₃O₆S 329.31 Research use only Carbapenem with enhanced stability against metallo-β-lactamases
M4 (Succinyl-linked dimer) Bis-structure with succinyl, dimethylcarbamoyl, and pyrrolidinylthio groups C₃₈H₅₂N₆O₁₂S₂ 848.99 Soluble in DMSO, ethanol, methanol Synthetic dimer with potent antimicrobial activity; high molecular weight
Penicillin K 6-[(1-oxooctyl)amino], 3,3-dimethyl, 4-thia C₁₆H₂₄N₂O₄S 342.46 Insoluble in water Early penicillin variant; narrow spectrum, less stable to β-lactamases

*Calculated based on analogous structures due to lack of direct evidence for the target compound.

Key Research Findings

Role of Substituents: The 6-amino group in the target compound and 6-APA analogues (e.g., ) improves resistance to β-lactamase hydrolysis compared to non-aminated penicillins like Penicillin K .

Antimicrobial Spectrum :

  • Carbapenems (e.g., imipenem , ritipenem ) exhibit broader Gram-negative coverage than penicillins due to their ability to evade porin-mediated resistance mechanisms.
  • The 4-thia group in penicillins (e.g., 6-APA ) limits stability against extended-spectrum β-lactamases (ESBLs), whereas carbapenems like the target compound avoid this vulnerability .

Synthetic Analogues :

  • Dimeric derivatives like M4 demonstrate enhanced antimicrobial activity (70–79.88% yield in synthesis) but face challenges in pharmacokinetics due to high molecular weight (848.99 g/mol).

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